molecular formula C19H19NO4 B11497429 (4-Dimethylaminomethyl-5-hydroxybenzofuran-3-yl)(4-methoxyphenyl)methanone

(4-Dimethylaminomethyl-5-hydroxybenzofuran-3-yl)(4-methoxyphenyl)methanone

Cat. No.: B11497429
M. Wt: 325.4 g/mol
InChI Key: HCVIRQAHQORRAA-UHFFFAOYSA-N
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Description

4-[(DIMETHYLAMINO)METHYL]-3-(4-METHOXYBENZOYL)-1-BENZOFURAN-5-OL is a complex organic compound that belongs to the benzofuran family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(DIMETHYLAMINO)METHYL]-3-(4-METHOXYBENZOYL)-1-BENZOFURAN-5-OL typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Schiff bases reduction route, where primary amines are alkylated, and nitriles or amides are reduced in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and reduce the cost of production .

Chemical Reactions Analysis

Types of Reactions

4-[(DIMETHYLAMINO)METHYL]-3-(4-METHOXYBENZOYL)-1-BENZOFURAN-5-OL undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions often use reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Solvents: Methanol, ethanol, dichloromethane

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[(DIMETHYLAMINO)METHYL]-3-(4-METHOXYBENZOYL)-1-BENZOFURAN-5-OL has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(DIMETHYLAMINO)METHYL]-3-(4-METHOXYBENZOYL)-1-BENZOFURAN-5-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(DIMETHYLAMINO)METHYL]-3-(4-METHOXYBENZOYL)-1-BENZOFURAN-5-OL is unique due to its benzofuran core, which imparts distinct biological activities and chemical properties. Its methoxybenzoyl group further enhances its potential for diverse applications in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

[4-[(dimethylamino)methyl]-5-hydroxy-1-benzofuran-3-yl]-(4-methoxyphenyl)methanone

InChI

InChI=1S/C19H19NO4/c1-20(2)10-14-16(21)8-9-17-18(14)15(11-24-17)19(22)12-4-6-13(23-3)7-5-12/h4-9,11,21H,10H2,1-3H3

InChI Key

HCVIRQAHQORRAA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=C(C=CC2=C1C(=CO2)C(=O)C3=CC=C(C=C3)OC)O

Origin of Product

United States

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